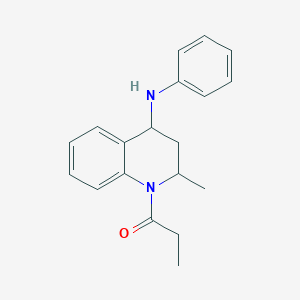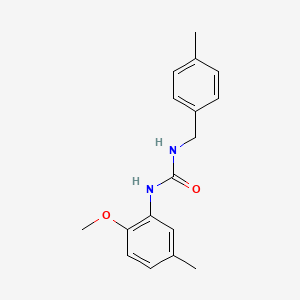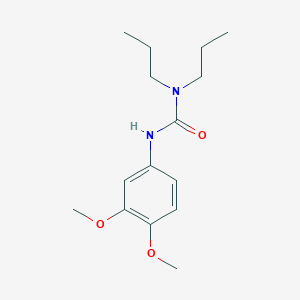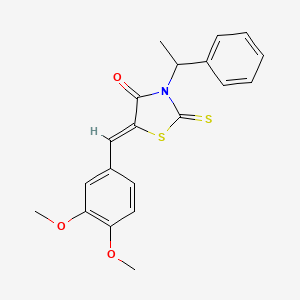
2-methyl-N-phenyl-1-propionyl-1,2,3,4-tetrahydro-4-quinolinamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methyl-N-phenyl-1-propionyl-1,2,3,4-tetrahydro-4-quinolinamine, also known as MPPT, is a chemical compound that has been studied for its potential applications in scientific research. This compound has been found to have a variety of biochemical and physiological effects, and its mechanism of action has been the subject of extensive research. In
作用机制
The mechanism of action of 2-methyl-N-phenyl-1-propionyl-1,2,3,4-tetrahydro-4-quinolinamine is complex and not fully understood. It is believed that the compound binds to the sigma-1 receptor and modulates its activity, leading to changes in calcium signaling and neurotransmitter release. These changes can have a variety of physiological and behavioral effects, including analgesia, anti-inflammatory effects, and anxiolytic effects.
Biochemical and Physiological Effects:
2-methyl-N-phenyl-1-propionyl-1,2,3,4-tetrahydro-4-quinolinamine has been found to have a variety of biochemical and physiological effects. In animal studies, it has been shown to have analgesic and anti-inflammatory effects, and it has also been found to reduce anxiety-like behavior. These effects are thought to be mediated by the compound's modulation of the sigma-1 receptor. Additionally, 2-methyl-N-phenyl-1-propionyl-1,2,3,4-tetrahydro-4-quinolinamine has been found to have antioxidant properties, which may be beneficial in the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
One of the major advantages of using 2-methyl-N-phenyl-1-propionyl-1,2,3,4-tetrahydro-4-quinolinamine in scientific research is its high affinity for the sigma-1 receptor. This makes it a valuable tool for studying the physiological and behavioral effects of sigma-1 receptor modulation. However, there are also some limitations to using 2-methyl-N-phenyl-1-propionyl-1,2,3,4-tetrahydro-4-quinolinamine in lab experiments. One of the main limitations is the complexity of its synthesis, which requires specialized equipment and expertise. Additionally, the compound's mechanism of action is not fully understood, which makes it difficult to interpret some of the results of studies that use 2-methyl-N-phenyl-1-propionyl-1,2,3,4-tetrahydro-4-quinolinamine.
未来方向
There are many potential future directions for research on 2-methyl-N-phenyl-1-propionyl-1,2,3,4-tetrahydro-4-quinolinamine. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. 2-methyl-N-phenyl-1-propionyl-1,2,3,4-tetrahydro-4-quinolinamine's antioxidant properties and its ability to modulate the sigma-1 receptor make it a promising candidate for further study in this area. Additionally, there is interest in exploring the compound's potential as an analgesic and anti-inflammatory agent. Further research is needed to fully understand the mechanism of action of 2-methyl-N-phenyl-1-propionyl-1,2,3,4-tetrahydro-4-quinolinamine and its potential applications in scientific research.
合成方法
The synthesis of 2-methyl-N-phenyl-1-propionyl-1,2,3,4-tetrahydro-4-quinolinamine involves a multi-step process that requires specialized equipment and expertise. The process begins with the preparation of 2-methyl-4-quinolone, which is then reacted with phenylmagnesium bromide to form 2-methyl-N-phenyl-4-quinolinamine. This compound is then acylated with propionyl chloride to form the final product, 2-methyl-N-phenyl-1-propionyl-1,2,3,4-tetrahydro-4-quinolinamine.
科学研究应用
2-methyl-N-phenyl-1-propionyl-1,2,3,4-tetrahydro-4-quinolinamine has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been found to have a high affinity for the sigma-1 receptor, which is a protein that is involved in a variety of physiological processes, including neurotransmitter release, calcium signaling, and neuronal survival. 2-methyl-N-phenyl-1-propionyl-1,2,3,4-tetrahydro-4-quinolinamine has been found to modulate the activity of the sigma-1 receptor, and this modulation has been linked to a variety of physiological and behavioral effects.
属性
IUPAC Name |
1-(4-anilino-2-methyl-3,4-dihydro-2H-quinolin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O/c1-3-19(22)21-14(2)13-17(16-11-7-8-12-18(16)21)20-15-9-5-4-6-10-15/h4-12,14,17,20H,3,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKYORNOFPIDINL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1C(CC(C2=CC=CC=C21)NC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]propan-1-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[2-(2-ethoxyphenoxy)ethyl]ethylamine hydrochloride](/img/structure/B5496719.png)
![2,3-dimethoxy-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B5496723.png)
![3-[5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid](/img/structure/B5496724.png)
![N-[4-(1-pyrrolidinylsulfonyl)phenyl]ethanesulfonamide](/img/structure/B5496729.png)

![1-cyclopentyl-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5496753.png)


![1-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B5496779.png)

![2-{4-[(1-allyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-ethoxyphenoxy}propanoic acid](/img/structure/B5496801.png)

![5-(4-chlorophenyl)-4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5496814.png)